molecular formula C6H7ClF3N3 B1356564 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl CAS No. 1049744-89-9

2-Hydrazino-5-(trifluoromethyl)pyridine, HCl

Cat. No. B1356564
Key on ui cas rn: 1049744-89-9
M. Wt: 213.59 g/mol
InChI Key: LCEPARDLEACIDZ-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

2-Chloro-5-(trifluoromethyl)pyridine (25 g) and hydrazine monohydrate (100%) (100 ml) were added to ethanol (60 ml) and stirred at 100° C. for three hours. The reaction solution was concentrated in vacuo, chloroform and water were added to the residue, the organic layer was separated and dried over anhydrous sodium sulfate. The solvent was exaporated in vacuo and 4N hydrochloric acid ethanol solution was added to the residue to give 5-trifluoromethylpyridin-2-ylhydrazine hydrochloride (15.4 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.O.[NH2:13][NH2:14]>C(O)C>[ClH:1].[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([NH:13][NH2:14])=[N:3][CH:4]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
O.NN
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated in vacuo, chloroform and water
ADDITION
Type
ADDITION
Details
were added to the residue
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
ADDITION
Type
ADDITION
Details
was added to the residue

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.FC(C=1C=CC(=NC1)NN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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